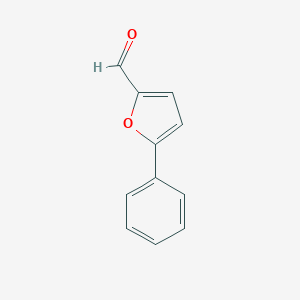

5-Phenyl-2-furaldehyde

Overview

Description

5-Phenyl-2-furaldehyde is an organic compound with the molecular formula C11H8O2. It is a derivative of furan, characterized by the presence of a phenyl group attached to the furan ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications.

Mechanism of Action

Mode of Action

5-Phenyl-2-furaldehyde can undergo electrochemical reduction on a dropping Hg electrode to afford anion radicals in DMF .

Biochemical Pathways

It’s known that the compound can be prepared from phenylfuran, via formylation .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

It’s known that the compound may cause respiratory irritation, serious eye irritation, and skin irritation .

Action Environment

It’s recommended to avoid formation of dust and aerosols, and to provide appropriate exhaust ventilation at places where dust is formed . It’s also important to avoid contact with skin and eyes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Phenyl-2-furaldehyde can be synthesized from phenylfuran through a formylation reactionThis reaction typically requires the use of formylating agents such as formic acid or formyl chloride, along with a catalyst to facilitate the reaction .

Industrial Production Methods: In industrial settings, this compound is produced using similar formylation techniques but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve continuous flow reactors and advanced purification methods to achieve the desired quality .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: The compound can be reduced to form alcohols or other reduced forms.

Substitution: Various substitution reactions can occur on the phenyl ring or the furan ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced forms.

Substitution: Substituted phenyl and furan derivatives.

Scientific Research Applications

5-Phenyl-2-furaldehyde has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

Industry: this compound is used in the production of fragrances, flavors, and other industrial chemicals

Comparison with Similar Compounds

- 5-Ethyl-2-furaldehyde

- 5-Nitro-2-furaldehyde

- 5-Formyl-2-furoic acid

- 3-Furancarboxaldehyde

- 5-(2-Nitrophenyl)furfural

- 5-(4-Nitrophenyl)-2-furoic acid

- 4,5-Dimethyl-2-furaldehyde

Comparison: 5-Phenyl-2-furaldehyde is unique due to the presence of the phenyl group, which imparts distinct aromatic properties and reactivity

Biological Activity

5-Phenyl-2-furaldehyde (C11H8O2) is an organic compound derived from furan, notable for its diverse biological activities. This article synthesizes current research findings, highlighting its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

- Antimicrobial Properties : Studies indicate that this compound has significant antibacterial effects against various pathogens. Its efficacy has been demonstrated in vitro against Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies .

- Antitumor Activity : Research has shown that this compound possesses cytotoxic effects on cancer cell lines, suggesting potential use as an antitumor agent. The compound has been reported to inhibit the proliferation of certain cancer cells, although the precise mechanisms remain to be fully elucidated .

- Antioxidant Effects : The compound also exhibits antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases. This activity is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms .

The biological effects of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : It has been shown to inhibit key enzymes involved in cellular signaling pathways, such as phosphoinositide 3-kinase (PI3K) and HCV NS5B polymerase, which are crucial in cancer progression and viral replication respectively .

- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells, leading to programmed cell death. This is mediated through the activation of caspases and modulation of Bcl-2 family proteins .

- Free Radical Scavenging : Its antioxidant activity involves the neutralization of reactive oxygen species (ROS), thereby reducing oxidative damage to cells.

Antimicrobial Activity

A study conducted by Hassan et al. (2015) demonstrated that this compound exhibited strong antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be comparable to those of standard antibiotics, indicating its potential as a lead compound for new antimicrobial agents .

Antitumor Efficacy

In another investigation, the compound was tested against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). Results showed that this compound significantly inhibited cell growth with IC50 values in the micromolar range. The study concluded that the compound could serve as a scaffold for developing novel anticancer drugs .

Data Summary

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Antitumor | Induction of apoptosis | |

| Antioxidant | Scavenging free radicals |

Future Directions

Research into this compound is ongoing, focusing on:

- Structure-Activity Relationship (SAR) : Understanding how structural modifications affect biological activity.

- Clinical Trials : Initiating trials to evaluate safety and efficacy in humans.

- Combination Therapies : Exploring its use in conjunction with existing therapies to enhance therapeutic outcomes.

Properties

IUPAC Name |

5-phenylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMJHNNPEPBZULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20377726 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13803-39-9 | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20377726 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Phenyl-2-furaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.